Selenocyanatosodium

Cancer Chemoprevention Mammary Carcinogenesis Selenium Bioavailability

Selenocyanatosodium (CAS 4768-87-0, NaSeCN) is an inorganic pseudohalide salt of the selenocyanate class, isoelectronic with thiocyanate where selenium replaces sulfur. It is readily prepared by direct dissolution of elemental selenium in sodium cyanide solution.

Molecular Formula CNNaSe
Molecular Weight 127.98 g/mol
Cat. No. B1498680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocyanatosodium
Molecular FormulaCNNaSe
Molecular Weight127.98 g/mol
Structural Identifiers
SMILESC(#N)[Se][Na]
InChIInChI=1S/CHNSe.Na/c2-1-3;/h3H;/q;+1/p-1
InChIKeyIBJRLHARKKQREK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenocyanatosodium (NaSeCN): A Pseudohalide Selenium Precursor for Organic Synthesis and Biological Research


Selenocyanatosodium (CAS 4768-87-0, NaSeCN) is an inorganic pseudohalide salt of the selenocyanate class, isoelectronic with thiocyanate where selenium replaces sulfur [1]. It is readily prepared by direct dissolution of elemental selenium in sodium cyanide solution [2]. The compound is water-soluble, yielding alkaline solutions, and decomposes upon acidification to release elemental selenium and hydrogen cyanide [2]. As a source of the nucleophilic SeCN⁻ anion, NaSeCN serves as a key intermediate for introducing selenium into organic scaffolds, enabling access to organoselenocyanates with demonstrated anticancer, chemopreventive, and antimicrobial properties [1].

Why Sodium Selenocyanate Cannot Be Indiscriminately Substituted by Potassium, Thiocyanate, or Inorganic Selenite Analogs


Although potassium selenocyanate (KSeCN) shares the identical SeCN⁻ anion and is more frequently cited in the literature, it exhibits extreme hygroscopicity—liquefying within minutes of ambient air exposure and decomposing to toxic potassium cyanide and red selenium . Sodium thiocyanate (NaSCN) lacks the selenium atom essential for chemopreventive and redox-modulating activity inherent to organoselenium pharmacophores [1]. Sodium selenite (Na₂SeO₃), a common inorganic selenium source, demonstrates a chemopreventive index identical to KSeCN (1.3) but suffers from significantly higher acute cytotoxicity to hepatic cells [2][3]. These fundamental differences in handling stability, pharmacological potency, and toxicity profile preclude simple one-for-one replacement and motivate systematic evaluation of NaSeCN as a distinct procurement option for selenium incorporation studies.

Quantitative Evidence Guide: Where Sodium Selenocyanate Demonstrates Measurable Differentiation from Its Closest Analogs


Chemopreventive Index: KSeCN (SeCN⁻ Proxy) Matches Sodium Selenite but Falls Far Below Organoselenocyanate p-XSC

In the DMBA-induced rat mammary carcinogenesis model, potassium selenocyanate (KSeCN), as a direct proxy for the selenocyanate anion delivered by NaSeCN, exhibited a chemopreventive index of 1.3, identical to that of sodium selenite (Na₂SeO₃) [1]. This value is substantially lower than the index of 4.0 achieved by the organoselenocyanate 1,4-phenylenebis(methylene)selenocyanate (p-XSC) [1]. The chemopreventive index, defined as the ratio of the maximum tolerated dose (MTD) to the effective dose that produces approximately 50% inhibition in total tumor yield (ED₅₀), quantifies the therapeutic window: a higher index signifies a compound that is better tolerated at doses required for cancer suppression [1]. This establishes that while inorganic selenocyanate provides a baseline chemopreventive effect equivalent to selenite, it does not match the superior tolerability profile of certain organoselenocyanate derivatives.

Cancer Chemoprevention Mammary Carcinogenesis Selenium Bioavailability

Hepatic Cytotoxicity: Selenocyanate (SeCN⁻) Is Less Toxic to HepG2 Cells Than Selenite

When human hepatoma HepG2 cells were exposed to sodium selenite, an unknown selenium metabolite was detected and subsequently identified as selenocyanate (SeCN⁻) by ESI-MS and ESI-Q-TOF-MS [1]. Crucially, selenocyanate was demonstrated to be less toxic to HepG2 cells than either selenite or cyanide [1]. In a parallel study, the EC₅₀ for sodium selenite in HepG2 cells was determined to be 40 μM, while sodium selenate exhibited an EC₅₀ of 1.1 mM [2]. The formation of selenocyanate from selenite, mediated by endogenous cyanide, represents a cellular detoxification pathway: rhodanase, the enzyme responsible for thiocyanate synthesis, was not required for selenocyanate formation [1]. However, selenocyanate retains biological activity, as it can be assimilated into selenoproteins and selenometabolites in rats in the same manner as selenite [1]. This implies that NaSeCN may directly provide a selenium source with reduced acute cytotoxicity relative to selenite.

Hepatocellular Carcinoma Cytotoxicity Profiling Selenium Detoxification

Glutathione Peroxidase Bioavailability: Selenium from KSeCN Is Comparable to Na₂SeO₃ but with Lower Tissue Accumulation

In a 6-week chronic feeding study, female postweanling rats were administered KSeCN or Na₂SeO₃ in casein-based diets at graded selenium levels (0.1–10 mg Se/kg) [1]. The availability of selenium from KSeCN for glutathione peroxidase (GPx) formation in blood, liver, and kidney was comparable to that of Na₂SeO₃ [1]. However, selenium content in blood, liver, and kidney of rats fed KSeCN was generally somewhat lower than for those fed Na₂SeO₃ at equivalent doses [1]. At the highest dose (10 mg Se/kg), plasma thyroxine was reduced to 40% of control levels, indicating a toxicity threshold [1]. No organ abnormalities were observed at ≤2.5 mg Se/kg, but spleen enlargement occurred at 5–10 mg Se/kg and liver/kidney damage at 10 mg Se/kg [1]. This suggests that NaSeCN (as the sodium salt of the same anion) can serve as a selenium source that matches selenite for selenoprotein synthesis while potentially resulting in lower total body selenium burden.

Selenium Bioavailability Glutathione Peroxidase Nutritional Toxicology

Myeloperoxidase Inhibition: SeCN⁻ Competitively Inhibits MPO Compound I with an IC₅₀ of ~23 μM and Acts Additively with SCN⁻

Selenocyanate (SeCN⁻), the anion delivered by NaSeCN, was demonstrated to act as an efficient competitive substrate for myeloperoxidase (MPO) Compound I, the enzyme's active form responsible for hypochlorous acid (HOCl) production [1]. SeCN⁻ inhibited MPO-mediated HOCl damage to human plasma fibronectin and extracellular matrix laid down by human coronary artery smooth muscle cells in a dose-dependent manner, with an IC₅₀ of approximately 23 μM against MPO Compound I [1]. Furthermore, the protective effects of SeCN⁻ and thiocyanate (SCN⁻) as competitive MPO substrates were additive, and SeCN⁻ inhibition of protein damage persisted in the presence of physiological concentrations of competing anions Br⁻, I⁻, and SCN⁻, indicating high binding affinity for MPO Compound I [1]. Notably, the IC₅₀ for HepG2 cell cytotoxicity of SeCN⁻ was reported as 6.2 mM [1], demonstrating a substantial therapeutic window between MPO inhibition and cellular toxicity.

Myeloperoxidase Inhibition Inflammation Modulation Hypochlorous Acid Scavenging

First Demonstration of Direct C–H Selenocyanation: NaSeCN Enables Cu-Mediated Regioselective Aniline Functionalization (40% Yield)

In the seminal 1936 report by Chao and Lyons, sodium selenocyanate (NaSeCN) was employed as the selenocyano functional group source in the first-ever example of direct conversion of a C–H bond to a C–SeCN bond [1]. Using inexpensive and stable Cu(OAc)₂ as a mediator under one-pot conditions, p-selenocyanated aniline was obtained in 40% yield as the sole product [1]. This pioneering work inspired the subsequent development of more general and efficient oxidative C–H selenocyanation protocols. While later studies predominantly adopted KSeCN due to its commercial availability, the initial proof-of-concept exclusively utilized NaSeCN, demonstrating its viability as a reactive selenocyanating agent for direct aromatic functionalization without pre-functionalized substrates [1]. Contemporary review literature explicitly groups sodium and potassium selenocyanate together as the foundational inorganic selenocyanating agents for oxidative C–H transformations [1].

C–H Functionalization Organoselenium Synthesis Selenocyanation Methodology

Pharmacological Scaffold Activity: SeCN⁻-Containing Organic Scaffolds Significantly Outperform SCN⁻-Containing Analogs

A comprehensive 2022 review of organic selenocyanates concluded that the selenocyanate precursor (SeCN) 'performs significantly better than the thiocyanate (SCN) precursor in terms of pharmacological properties of organic scaffolds' [1]. This class-level finding, drawn from the body of published methodologies for cyanato-chalcogen (OCN, SCN, SeCN) incorporation, establishes a fundamental advantage of selenium over sulfur in the pseudohalide series for medicinal chemistry applications [1]. Methodologies for selenocyanation have historically lagged behind thiocyanation due to the scarcity of SeCN transfer reagents—a gap that recent nucleophilic, electrophilic, and radical reagent development has begun to close [1]. As the sodium salt of the selenocyanate anion, NaSeCN serves as a direct precursor for generating nucleophilic SeCN⁻ in organic transformations, enabling the construction of pharmacologically privileged organoselenium scaffolds that cannot be accessed through NaSCN-based thiocyanation [1].

Pharmacological Activity Organoselenium Chemistry Cyanato-Chalcogen Comparison

Optimal Application Scenarios for Selenocyanatosodium (NaSeCN) Based on Quantitative Differentiation Evidence


Baseline Control in Mammary Cancer Chemoprevention Studies

When designing in vivo chemoprevention experiments (e.g., DMBA-induced mammary carcinogenesis in rats), NaSeCN can serve as the inorganic selenocyanate baseline control. With its chemopreventive index of 1.3 (identical to sodium selenite as established by the El-Bayoumy study [1]), NaSeCN provides a reference point for evaluating the therapeutic window improvement offered by organoselenocyanate derivatives such as p-XSC (index 4.0) or benzyl selenocyanate (index 2.5). This enables dose-response calibration across selenium compound classes within a single experimental framework [1].

Selenium Source with Reduced Hepatocyte Cytotoxicity for In Vitro Nutritional Availability Assays

In HepG2 cell-based assays of selenium metabolism where selenite exposure may confound results through acute cytotoxicity (EC₅₀ = 40 μM for Na₂SeO₃ [2]), NaSeCN offers a less toxic selenium source. The cellular detoxification pathway that converts selenite to selenocyanate (demonstrated by Anan et al. [1]) indicates that exogenous NaSeCN bypasses the initial toxic insult of selenite. Researchers can thus achieve selenium supplementation with reduced background cytotoxicity, enabling clearer interpretation of selenoprotein expression and selenium metabolite profiling data.

Exploration of MPO-Mediated Inflammatory Pathway Inhibition

NaSeCN is uniquely suited for biochemical and cell-based assays investigating myeloperoxidase-driven oxidative damage. The SeCN⁻ anion competitively inhibits MPO Compound I with an IC₅₀ of ~23 μM, and its protective effect is additive with physiological thiocyanate [3]. With a selectivity window of ~270-fold relative to HepG2 cytotoxicity (IC₅₀ = 6.2 mM) [3], NaSeCN enables probing of the MPO/HOCl axis in models of chronic inflammation without confounding cell death. This application is exclusive to selenocyanate and cannot be replicated with thiocyanate alone.

Pilot-Scale Synthesis of Organoselenium Compounds via Direct C–H Selenocyanation

For synthetic organic laboratories exploring the preparation of aryl selenocyanates via direct C–H functionalization, NaSeCN represents the historically validated reagent capable of delivering the SeCN group under Cu-mediated conditions [4]. While KSeCN has been adopted in subsequent high-yielding protocols, NaSeCN may offer advantages in reactions where the potassium cation interferes (e.g., precipitation of potassium salts in specific solvent systems) or where sodium ion is specifically required for coordination effects. The demonstrated 40% yield in the pioneer reaction [4] provides a methodological starting point for reaction optimization.

Quote Request

Request a Quote for Selenocyanatosodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.